N,N-ジエチル-2-(3-((2-オキソ-2-(フェネチルアミノ)エチル)スルホニル)-1H-インドール-1-イル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

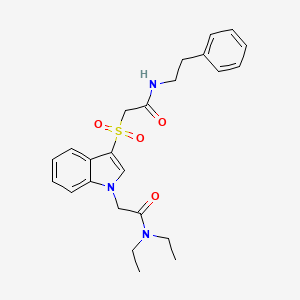

N,N-diethyl-2-(3-((2-oxo-2-(phenethylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C24H29N3O4S and its molecular weight is 455.57. The purity is usually 95%.

BenchChem offers high-quality N,N-diethyl-2-(3-((2-oxo-2-(phenethylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-(3-((2-oxo-2-(phenethylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗感染症特性

1,2,4-オキサジアゾールは、有望な抗感染症特性を示し、創薬のための重要なターゲットとなっています。研究者は、抗菌、抗ウイルス、および抗リーシュマニア活性を持つ、この骨格のさまざまな誘導体を合成してきました。これらの用途を詳しく見ていきましょう。

抗菌活性: 抗ウイルス活性: 抗リーシュマニア活性:その他の用途

抗感染症特性に加えて、1,2,4-オキサジアゾールは、他の分野でも関連性があります。

創薬: 水素結合受容体:要約すると、N,N-ジエチル-2-(3-((2-オキソ-2-(フェネチルアミノ)エチル)スルホニル)-1H-インドール-1-イル)アセトアミドおよび関連する1,2,4-オキサジアゾールは、感染症の治療に有望であり、創薬のための興味深い道を開いています。 研究者は、効果的で革新的な治療薬を創り出すことを目指して、その可能性を調査し続けています . さらに情報が必要な場合やご質問がある場合は、お気軽にお問い合わせください! 😊

生物活性

N,N-Diethyl-2-(3-((2-oxo-2-(phenethylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide (CAS Number: 878057-32-0) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse sources of scientific literature.

Chemical Structure and Properties

The molecular formula of N,N-diethyl-2-(3-((2-oxo-2-(phenethylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is C24H29N3O4S, with a molecular weight of 455.6 g/mol. The compound features a sulfonamide group linked to an indole moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that N,N-diethyl-2-(3-((2-oxo-2-(phenethylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide exhibits various biological activities, primarily in the following areas:

1. Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives of indazole have shown promising activity against various cancer cell lines, including TK-10 and HT-29. These compounds demonstrated significant cytotoxic effects at concentrations as low as 10 µg/mL .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 8 | TK-10 | 5.0 | Induces apoptosis |

| Compound 10 | HT-29 | 4.5 | Inhibits cell proliferation |

| N,N-diethyl compound | TBD | TBD | TBD |

2. Neuroprotective Effects

Research has indicated that compounds with similar structural motifs can offer neuroprotective benefits. Specifically, studies on related benzamide derivatives have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which may correlate with neuroprotective properties .

Table 2: Neuroprotective Activity

| Compound | Cell Type | Max Activity (%) | EC50 (µM) |

|---|---|---|---|

| Benzamide A | INS-1 cells | 100% | 0.1 ± 0.01 |

| N,N-diethyl compound | TBD | TBD | TBD |

3. Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been well-documented. Compounds similar to N,N-diethyl have demonstrated efficacy against various microbial strains, suggesting potential applications in treating infections .

Case Studies

Case Study 1: Indole Derivatives in Cancer Therapy

A series of indole derivatives were synthesized and evaluated for their anticancer activity. Among them, compounds exhibiting structural similarities to N,N-diethyl showed significant inhibition of tumor growth in xenograft models, highlighting the importance of the indole scaffold in anticancer drug design .

Case Study 2: Neuroprotection in Diabetes Models

In diabetic models, related compounds demonstrated efficacy in protecting pancreatic β-cells from apoptosis induced by high glucose levels. This suggests that the sulfonamide and indole components may play crucial roles in mediating these protective effects .

The mechanisms through which N,N-diethyl exerts its biological effects are likely multifaceted:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- ER Stress Response Modulation : The ability to modulate ER stress responses may underlie both neuroprotective and cytoprotective effects.

特性

IUPAC Name |

N,N-diethyl-2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfonylindol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S/c1-3-26(4-2)24(29)17-27-16-22(20-12-8-9-13-21(20)27)32(30,31)18-23(28)25-15-14-19-10-6-5-7-11-19/h5-13,16H,3-4,14-15,17-18H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKFESROYBXWIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。